molecular formula C9H10BrNS B13085770 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Cat. No.: B13085770
M. Wt: 244.15 g/mol
InChI Key: QDPANCLLQFWQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that contains a bromine atom and a thiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with 2-(bromomethyl)-2-butylhexanoic acid. The process includes several steps such as hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide variety of products depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to the presence of the bromine atom and the thiazepine ring, which confer specific chemical and biological properties that are not found in its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzothiazepine

InChI

InChI=1S/C9H10BrNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2

InChI Key

QDPANCLLQFWQIO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CN1)C=C(C=C2)Br

Origin of Product

United States

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